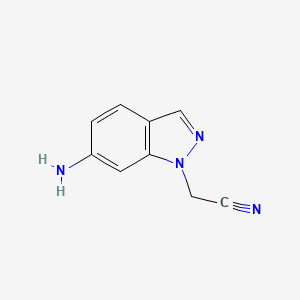

2-(6-Amino-1H-indazol-1-YL)acetonitrile

CAS No.:

Cat. No.: VC17671240

Molecular Formula: C9H8N4

Molecular Weight: 172.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8N4 |

|---|---|

| Molecular Weight | 172.19 g/mol |

| IUPAC Name | 2-(6-aminoindazol-1-yl)acetonitrile |

| Standard InChI | InChI=1S/C9H8N4/c10-3-4-13-9-5-8(11)2-1-7(9)6-12-13/h1-2,5-6H,4,11H2 |

| Standard InChI Key | MQKOZSMSVQAZKH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1N)N(N=C2)CC#N |

Introduction

Structural and Electronic Properties of 2-(6-Amino-1H-indazol-1-YL)acetonitrile

The indazole scaffold consists of a bicyclic structure with fused benzene and pyrazole rings. Substitutions at the 1- and 6-positions significantly alter electronic and steric properties. In 2-(6-Amino-1H-indazol-1-YL)acetonitrile, the 1-position is modified with a cyanomethyl group (-CH2CN), while the 6-position hosts an amino group (-NH2).

Electronic Effects of Substituents

The electron-withdrawing nitrile group at the 1-position polarizes the indazole ring, increasing electrophilicity at the 3- and 7-positions. Conversely, the electron-donating amino group at the 6-position enhances nucleophilic character at adjacent sites. Density functional theory (DFT) calculations on analogous 1-substituted indazoles, such as (1H-indazol-1-yl)methanol derivatives, reveal that substituents at the 1-position induce significant charge redistribution across the heterocycle . For 2-(6-Amino-1H-indazol-1-YL)acetonitrile, this interplay likely stabilizes resonance structures where the nitrile group participates in conjugation with the aromatic system.

Crystallographic Insights

X-ray diffraction studies of related compounds, such as 1-(hydroxymethyl)-6-nitro-1H-indazole, demonstrate that steric effects from 1-position substituents influence molecular packing . The compact cyanomethyl group in 2-(6-Amino-1H-indazol-1-YL)acetonitrile may promote tighter crystal lattices compared to bulkier substituents, potentially enhancing thermal stability.

Synthetic Methodologies

Nucleophilic Substitution at the 1-Position

A common strategy for 1-substituted indazoles involves alkylation of the indazole nitrogen. For example, 1H-indazole reacts with chloroacetonitrile in the presence of a base (e.g., K2CO3) to yield 1-(cyanomethyl)-1H-indazole . Adapting this method, 6-amino-1H-indazole could be alkylated with chloroacetonitrile under mild conditions (50–60°C, DMF solvent) to produce the target compound.

Reaction Scheme:

Functional Group Compatibility

The amino group at the 6-position necessitates protective strategies during synthesis. Boc (tert-butoxycarbonyl) protection prior to alkylation, followed by acidic deprotection, could prevent undesired side reactions. Patent literature describes similar approaches for amino-substituted indazoles, where protective groups are employed to maintain regioselectivity .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR data for analogous compounds, such as 1-(cyanomethyl)-3-nitro-1H-indazole, show distinct signals for the cyanomethyl protons (δ 4.8–5.2 ppm) and aromatic protons (δ 7.2–8.5 ppm) . For 2-(6-Amino-1H-indazol-1-YL)acetonitrile, the amino group’s protons are expected to resonate at δ 5.5–6.0 ppm (exchangeable, broad singlet).

Table 1: Predicted NMR Chemical Shifts

| Proton/Group | δ (ppm) | Multiplicity |

|---|---|---|

| H-3 | 7.8–8.1 | Singlet |

| H-4 | 7.3–7.5 | Doublet |

| H-5 | 6.9–7.1 | Doublet |

| H-7 | 8.0–8.3 | Singlet |

| CH2CN | 4.9–5.1 | Triplet |

| NH2 | 5.6–5.9 | Broad |

Infrared (IR) Spectroscopy

The nitrile group exhibits a strong absorption band near 2240 cm⁻¹, while the amino group’s N-H stretches appear at 3300–3500 cm⁻¹ .

Physicochemical Properties

Solubility and Stability

Challenges and Future Directions

Scalability of Synthesis

Current methods for 1-substituted indazoles often require multi-step protocols with moderate yields (30–60%) . Flow chemistry or microwave-assisted synthesis could optimize reaction efficiency.

Toxicity Profiling

While nitriles are generally toxic due to cyanide release, structural modifications (e.g., steric hindrance) may mitigate this risk. In vitro cytotoxicity assays are recommended prior to biological applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume